Iodic acid

Pb(IO3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Pb(IO3)2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- Iodic acid is a primary standard used in analytical chemistry for the standardization of sodium hydroxide (NaOH) and other basic solutions. When iodic acid reacts with sodium hydroxide in an acidic solution, it undergoes a well-defined reaction, allowing for accurate determination of the concentration of the base. Source: Fisher Scientific:

Atmospheric Chemistry:

Recent research suggests iodic acid plays a role in cloud formation in the atmosphere. Iodic acid can contribute to the formation of aerosol particles which can act as cloud condensation nuclei (CCN). These CCN serve as seed particles around which water vapor condenses, ultimately influencing cloud formation. Source: University of Innsbruck:

This area of research is ongoing, and scientists are still working to understand the complete mechanisms and the broader implications of iodic acid's role in atmospheric chemistry.

Material Science:

- Iodic acid is being explored for its potential applications in the development of electrochromic materials. These materials can reversibly change color when an electric potential is applied. Iodic acid is being investigated as a potential electrolyte component in electrochromic devices. Source: ScienceDirect:

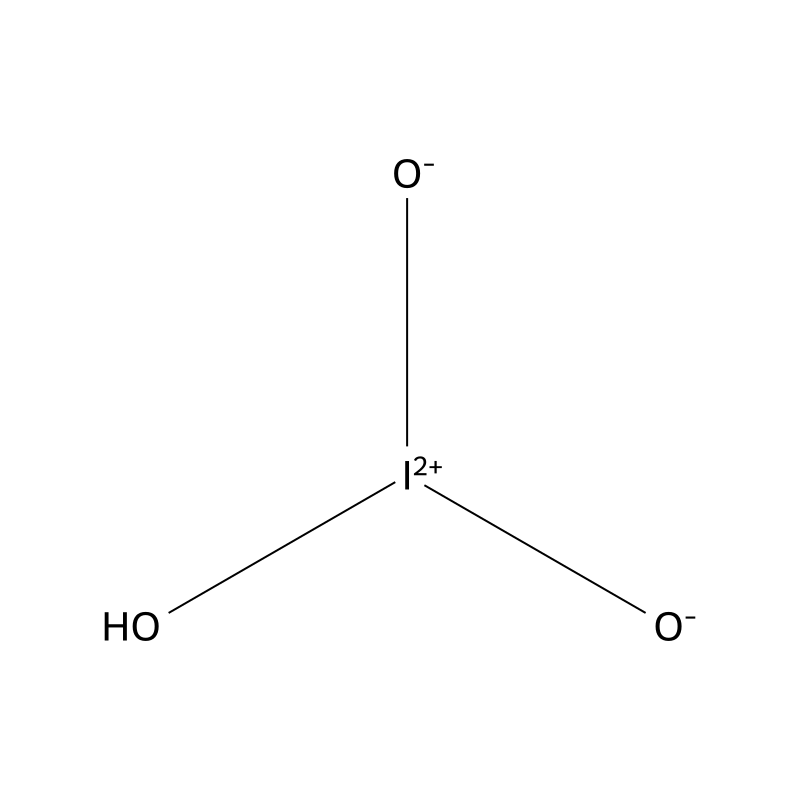

Iodic acid, with the chemical formula , is a white crystalline solid that is highly soluble in water. It is classified as an oxoacid of iodine, featuring iodine in the +5 oxidation state, making it one of the most stable halogen oxoacids. The molecular structure of iodic acid is characterized by a trigonal pyramidal shape, where the iodine atom is bonded to three oxygen atoms and one hydroxyl group. The bond lengths in iodic acid are approximately 1.81 Å for the I=O bonds and 1.89 Å for the I–OH bond .

Iodic acid is known for its strong oxidizing properties, particularly in acidic solutions, and can decompose upon heating to yield iodine pentoxide, which further decomposes into iodine and oxygen . Its pKa value is around 0.75, indicating its strength as an acid .

Iodic acid can be synthesized through several methods:

- Oxidation of Iodine:

- Using strong oxidizers such as nitric acid or chlorine:

- Using strong oxidizers such as nitric acid or chlorine:

- Reaction with Hydrogen Peroxide:

- The reaction of iodine with hydrogen peroxide in an aqueous solution can also yield iodic acid:

- The reaction of iodine with hydrogen peroxide in an aqueous solution can also yield iodic acid:

- From Iodine Monochloride:

Iodic acid has several applications across various fields:

- Analytical Chemistry: Used as a strong acid for titrations and standardizing solutions.

- Salt Industry: Employed in the production of sodium and potassium iodate to enhance iodine content in table salt.

- Organic Chemistry: Acts as an oxidizing agent in various organic reactions .

- Disinfectant: Due to its antimicrobial properties, it can be used in disinfection processes.

Research indicates that iodic acid plays a significant role in atmospheric chemistry, particularly concerning aerosol formation and particle growth. Its interactions with other atmospheric constituents can lead to complex reactions that affect climate models and air quality assessments. For instance, iodic acid can facilitate the conversion of iodine radicals into stable forms that contribute to particle nucleation processes .

Studies have also explored its reactivity with other halogens and compounds under varying pH conditions, highlighting its versatility as an oxidizing agent .

Iodic acid belongs to a broader family of iodine oxoacids, each characterized by different oxidation states of iodine. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Hydrogen Iodide | HI | -1 | Strong reducing agent; simplest iodine compound. |

| Hypoiodous Acid | HIO | +1 | Weak oxidizing agent; less stable than iodic acid. |

| Iodous Acid | HIO₂ | +3 | Intermediate stability; used in organic synthesis. |

| Iodic Acid | HIO₃ | +5 | Strong oxidizing agent; stable under normal conditions. |

| Periodic Acid | HIO₄ or H₅IO₆ | +7 | Very strong oxidizing agent; less common than iodic acid. |

Iodic acid's unique position stems from its stability compared to other halogen acids and its effectiveness as both an oxidizer and analytical reagent .

Traditional Oxidation Methods

Iodic acid is classically synthesized through the oxidation of elemental iodine (I₂) using strong oxidizing agents. Nitric acid (HNO₃) is a widely employed oxidizer, reacting with iodine under controlled conditions to yield iodic acid:

$$ 3\text{I}2 + 10\text{HNO}3 \rightarrow 6\text{HIO}3 + 10\text{NO} + 2\text{H}2\text{O} $$

This method, while effective, requires concentrated nitric acid and generates nitrogen monoxide (NO) as a byproduct.

Chlorine gas (Cl₂) in aqueous acidic media offers another route:

$$ \text{I}2 + 5\text{Cl}2 + 6\text{H}2\text{O} \rightarrow 2\text{HIO}3 + 10\text{HCl} $$

This reaction proceeds efficiently at room temperature but necessitates careful handling due to chlorine’s toxicity.

A less common approach involves barium iodate (Ba(IO₃)₂) and sulfuric acid (H₂SO₄):

$$ \text{Ba(IO}3\text{)}2 + \text{H}2\text{SO}4 \rightarrow \text{BaSO}4 + 2\text{HIO}3 $$

The insoluble barium sulfate (BaSO₄) is filtered, leaving pure iodic acid in solution.

| Method | Oxidizing Agent | Byproducts | Yield Efficiency |

|---|---|---|---|

| Nitric Acid Oxidation | HNO₃ | NO, H₂O | 80–90% |

| Chlorine Oxidation | Cl₂ | HCl | 85–95% |

| Barium Iodate Reaction | H₂SO₄ | BaSO₄ | 70–80% |

Hydrogen Peroxide-Based Synthesis

Hydrogen peroxide (H₂O₂) serves as a greener alternative for iodic acid synthesis, minimizing hazardous byproducts. The reaction mechanism involves iodine oxidation in acidic media:

$$ \text{I}2 + 5\text{H}2\text{O}2 \rightarrow 2\text{HIO}3 + 4\text{H}_2\text{O} $$

Catalysts such as nitric acid or chloric acid (HClO₃) accelerate this exothermic process, which typically occurs at 50–100°C.

Industrial patents highlight optimized conditions:

- Catalyst concentration: 0.5–50% of iodine mass.

- Reaction time: 4–8 hours.

- Temperature control: Maintained below 100°C to prevent decomposition.

This method achieves yields exceeding 90% and is favored for scalability due to H₂O₂’s cost-effectiveness and safety profile.

Iodate Reduction Pathways

The reduction of iodate (IO₃⁻) to iodide (I⁻) involves multi-electron transfer processes, often mediated by intermediates or catalysts. Recent studies highlight autocatalytic mechanisms in electrochemical systems. On glassy carbon electrodes, HIO₃ undergoes a 6-electron reduction to I⁻ via a thin iodine layer formed through comproportionation:

Reaction (1):

$$ \text{HIO}3 + \text{I}^- + 5\text{H}^+ \rightarrow \text{I}2 (\text{s}) + 3\text{H}_2\text{O} $$

This intermediate iodine layer enhances subsequent reduction rates, as demonstrated by rotating disk electrode (RDE) experiments [2].

Key Electrochemical Pathways:

| Reaction Step | Process | Conditions |

|---|---|---|

| Initial Reduction | HIO₃ → I⁻ (slow) | Pristine GC electrode |

| Comproportionation | HIO₃ + I⁻ → I₂ (s) | Acidic medium |

| Catalytic Reduction | I₂ → 2I⁻ | Iodine layer-mediated |

The limiting current density aligns with the Levich equation, varying with RDE rotation rates [2]. Such mechanisms are critical for energy storage applications, particularly in redox flow batteries.

Radical-Mediated Reaction Dynamics

In gas-phase atmospheric chemistry, iodine radicals drive the formation of iodic acid. A catalytic cycle involving iodine monoxide (IO) and ozone (O₃) generates HIO₃:

Reaction (R1):

$$ \text{IOIO} + \text{O}3 \rightarrow \text{IOIO}4 $$

Reaction (R2):

$$ \text{IOIO}4 + \text{H}2\text{O} \rightarrow \text{HIO}3 + \text{HOI} + \text{O}2 $$

This pathway explains daytime HIO₃ formation in the lower free troposphere, consuming three O₃ molecules per HIO₃ molecule [1].

Radical-Driven Processes:

| Radical Intermediate | Role | Environmental Impact |

|---|---|---|

| IOIO | Precursor to HIO₃ | Ozone depletion |

| HOI | Intermediate | Recombines to form I₂ |

| O₂ (¹O₂) | Byproduct | Excited state oxygen |

Theoretical models corroborate experimental rate coefficients, validating the mechanism’s atmospheric relevance [1].

pH-Dependent Redox Behavior

Iodic acid’s redox behavior is highly pH-sensitive, influencing its stability and reactivity. In acidic media, HIO₃ acts as a strong oxidizer, while alkaline conditions favor iodate (IO₃⁻) formation. The hydrogen peroxide (H₂O₂)-iodic acid-manganese(II)-acetone system demonstrates oscillatory redox dynamics:

Key pH-Dependent Phases:

- Phase b: Initial iodine production (low H₂O₂, high acidity).

- Phase c: Rising iodide concentration.

- Phase d: Iodide inhibition of iodine production.

Effect of pH on Reaction Phases:

| pH Range | Dominant Phase | Iodine Yield |

|---|---|---|

| < 2 | Phase b (rapid iodine production) | High |

| 2–4 | Phase c (moderate iodine) | Moderate |

| > 4 | Phase d (inhibited iodine) | Low |

At high acetone concentrations, redox potential spikes precede iodine production, indicating transient radical formation [3].

Properties and Reactivity

Physical and Chemical Properties

Iodic acid is a white, crystalline solid with a melting point of 110°C (decomposition). Its solubility in water is 269 g/100 mL at 20°C, forming acidic solutions (pKa ≈ 1.28) [5]. Key properties include:

| Property | Value |

|---|---|

| Density | 4.63 g/cm³ |

| Stability | Incompatible with alcohols, reducing agents |

| Hygroscopicity | Deliquescent; forms puddles in humid environments |

Oxidation and Reduction Behavior

As a strong oxidizer, HIO₃ reacts with iodides, sulfides, and non-metals:

Oxidation Reactions:

$$ \text{HIO}3 + 5\text{HI} \rightarrow 3\text{I}2 + 3\text{H}2\text{O} $$

$$ 2\text{HIO}3 + 5\text{H}2\text{S} \rightarrow \text{I}2 + 6\text{H}_2\text{O} + 5\text{S} $$

Reduction Pathways:

$$ \text{HIO}_3 \xrightarrow{\text{H}^+/\text{e}^-} \text{I}^- $$

Dehydration and Solid-State Behavior

Dehydration of HIO₃ at 180°C yields iodine pentoxide (I₂O₅):

$$ 2\text{HIO}3 \rightarrow \text{I}2\text{O}5 + \text{H}2\text{O} $$

Contrary to earlier models, this process occurs directly rather than through intermediate HI₃O₈ [4]. I₂O₅’s hygroscopicity complicates its storage, as atmospheric water rehydrates it to HIO₃ or HI₃O₈.

Applications and Environmental Impact

Atmospheric Chemistry and Particle Formation

Iodic acid drives aerosol nucleation, outperforming sulfuric acid due to charge-enhanced growth. A catalytic iodine cycle regenerates iodine radicals, enabling sustained particle formation [1]:

Catalytic Cycle Steps:

- IO → HIO₃ (via R1/R2).

- HIO₃ → I₂ (photoreduction).

- I₂ → I atoms (UV dissociation).

The gas-phase formation of iodic acid in the atmosphere involves several key mechanistic pathways that have been elucidated through recent atmospheric simulation chamber experiments and field observations. The most significant breakthrough in understanding iodic acid formation came from Cosmics Leaving Outdoor Droplets atmospheric simulation chamber experiments at European Organization for Nuclear Research, which identified a previously unknown formation mechanism [1] [2].

The primary formation pathway involves the efficient conversion of iodooxy hypoiodite through a two-step mechanism. In the first step, iodooxy hypoiodite reacts with ozone to form a higher-order iodine oxide intermediate: iodooxy hypoiodite + ozone → iodooxy tetroxide [1] [3]. This reaction occurs rapidly under atmospherically relevant conditions and represents a critical link between iodine radical sources and particle formation precursors.

The second step involves the hydrolysis of the iodooxy tetroxide intermediate in the presence of water vapor: iodooxy tetroxide + water → iodic acid + hypoiodous acid + singlet oxygen [1] [2]. This hydrolysis reaction is particularly efficient and provides a direct pathway for iodic acid formation from iodine oxide precursors. Laboratory-derived reaction rate coefficients for this mechanism have been corroborated by quantum chemical calculations and successfully explain field observations of daytime iodic acid concentrations in the remote lower free troposphere [1].

Additional formation pathways contribute to atmospheric iodic acid production under different conditions. The well-established reaction between iodine dioxide radicals and hydroxyl radicals provides another significant source: iodine dioxide + hydroxyl radical → iodic acid [4]. This pathway is particularly important in photochemically active environments where hydroxyl radical concentrations are elevated.

Recent research has also identified direct pathways involving atomic iodine reactions. Under marine boundary layer conditions, atomic iodine can react directly with water and ozone to produce iodic acid: atomic iodine + water + ozone → iodic acid + hydroxyl radical [5]. This three-body reaction represents a rapid formation mechanism that operates effectively in iodine-rich marine environments.

The hydrolysis of iodine pentoxide has emerged as another important formation route, particularly under high humidity conditions. Iodine pentoxide produced by photolysis of higher-order iodine oxides undergoes efficient hydrolysis, likely facilitated by water dimers, to yield iodic acid [6] [7]. This mechanism helps explain the formation of iodic acid-containing particles even when gas-phase iodic acid concentrations appear insufficient for direct nucleation.

Nucleation and Particle Formation Processes

Iodic acid demonstrates exceptional efficiency in atmospheric nucleation processes, often exceeding the particle formation rates of sulfuric acid-ammonia systems under comparable conditions [1] [8]. The nucleation mechanisms involving iodic acid operate through several distinct pathways, each with characteristic formation rates and environmental dependencies.

Pure iodic acid nucleation represents the most basic formation mechanism, where iodic acid molecules cluster together through hydrogen bonding and intermolecular iodine-oxygen interactions [9]. This process proceeds by sequential addition of iodic acid molecules, forming increasingly stable clusters that eventually grow into detectable particles. However, pure iodic acid nucleation typically exhibits formation rates in the range of 10² to 10⁴ particles per cubic centimeter per second, which are insufficient to explain the rapid particle formation rates observed in many marine environments [10].

The most efficient nucleation pathway involves the synergistic interaction between iodic acid and iodous acid. Iodous acid acts as a stabilizing agent in the initial cluster formation steps, demonstrating unexpected base behavior by accepting protons from iodic acid [11] [12]. This acid-base interaction, combined with strong halogen bonding capabilities of iodous acid, produces highly stable mixed clusters with formation free energies significantly lower than pure iodic acid clusters [10] [13].

The iodic acid-iodous acid binary system exhibits formation rates ranging from 10³ to 10⁶ particles per cubic centimeter per second, making it competitive with sulfuric acid-based nucleation mechanisms in pristine environments [11]. The sequential addition mechanism involves repeated incorporation of iodous acid followed by iodic acid, with iodous acid playing the key stabilizing role in neutral nucleation processes [8].

Ion-induced nucleation involving iodic acid proceeds through a different mechanism, utilizing iodate ions and the sequential addition of iodic acid molecules [8]. This pathway operates at the kinetic limit below +10°C, achieving formation rates of 10⁴ to 10⁷ particles per cubic centimeter per second. The ion-induced mechanism is particularly important in the upper troposphere and lower stratosphere, where cosmic ray ionization provides abundant seed ions [14] [15].

Synergistic nucleation between iodic acid and sulfuric acid represents another significant pathway, particularly in continental environments where both species coexist [4] [16]. This mechanism involves the formation of mixed clusters containing both acids, with formation rates enhanced by factors of 10 to 10,000 relative to pure sulfuric acid nucleation [17] [18]. The synergistic effect is most pronounced at low temperatures and in regions with limited ammonia availability.

Temperature exerts a strong influence on all iodic acid nucleation pathways, with formation rates generally increasing as temperatures decrease [14] [19]. This temperature dependence is particularly pronounced for the iodic acid-iodous acid system, where the enhanced effect becomes more evident at lower temperatures, especially in the presence of additional stabilizing agents such as nitric acid or ammonia [14] [15].

Synergistic Interactions with Atmospheric Precursors

Iodic acid exhibits remarkable synergistic interactions with various atmospheric precursors, significantly enhancing nucleation efficiency beyond what would be expected from individual components. These interactions represent critical mechanisms for understanding particle formation in diverse atmospheric environments.

The interaction between iodic acid and sulfuric acid demonstrates one of the most significant synergistic effects observed in atmospheric nucleation [4] [16]. Under conditions typical of marine and polar regions where ammonia concentrations are extremely low, iodic acid can substitute for ammonia in stabilizing sulfuric acid clusters [17]. This substitution effect enables rapid particle formation in pristine environments where traditional sulfuric acid-ammonia nucleation would be severely limited.

Experimental evidence from the Cosmics Leaving Outdoor Droplets chamber shows that iodic acid increases sulfuric acid nucleation rates by factors of 10 to 10,000 at iodic acid to sulfuric acid concentration ratios between 0.1 and 5 [17] [16]. Two distinct mechanisms drive this enhancement: iodous acid substitution for ammonia to stabilize sulfuric acid particles, and iodic acid facilitation of negatively-charged sulfuric acid cluster formation.

The synergistic interaction with nitrogen-containing compounds represents another important pathway. Dimethylamine shows particularly strong enhancement effects with iodic acid, with binding free energies of -11.06 kilocalories per mole compared to typical acid-base interactions [20]. Diethylamine demonstrates even stronger binding at -14.01 kilocalories per mole, leading to higher cluster concentrations despite lower atmospheric concentrations of diethylamine relative to dimethylamine [20].

Recent research has identified the critical role of nitric acid in enhancing iodic acid nucleation, particularly in the upper troposphere and lower stratosphere [14] [15]. The ternary iodic acid-nitric acid-ammonia system forms clusters with lower free energies than typical sulfuric acid-nitric acid-ammonia clusters, exhibiting greater stability and higher nucleation efficiency. This ternary pathway dominates nucleation in extremely low-temperature environments of the upper troposphere and lower stratosphere, while the role of nitric acid becomes minor in warmer mid-tropospheric conditions due to rapid evaporation.

Methanesulfonic acid interactions with iodic acid provide another example of synergistic enhancement in marine environments [21] [22]. Methanesulfonic acid can promote iodic acid cluster formation through both hydrogen bonding and halogen bonding interactions, stabilizing iodic acid clusters and enhancing overall nucleation rates. This interaction is particularly relevant in marine regions where both species are commonly present from oceanic sources.

The enhancement mechanisms involve multiple types of molecular interactions. Hydrogen bonding provides the primary stabilization in most iodic acid-precursor interactions, while halogen bonding contributes additional stability, particularly with iodous acid [11] [12]. Electrostatic attractions between ionized species become important when acid-base proton transfer occurs, as observed in iodic acid-iodous acid and iodic acid-amine systems.

Environmental Monitoring and Global Trends

Environmental monitoring of iodic acid has revealed significant spatial and temporal variations that reflect both natural processes and anthropogenic influences on the global iodine cycle. Long-term observational datasets provide crucial insights into changing atmospheric iodine concentrations and their environmental implications.

Field measurements from coastal marine stations demonstrate the highest iodic acid concentrations, with Mace Head, Ireland recording frequent concentrations above 10⁷ molecules per cubic centimeter and peak values exceeding 10⁸ molecules per cubic centimeter during September [23] [24]. These coastal observations represent some of the most comprehensive long-term datasets available for atmospheric iodic acid monitoring.

Arctic measurements from the Arctic Ocean 2018 expedition revealed iodic acid as a dominant driver of new particle formation during the summer-to-fall transition [25] [26]. Concentrations in Arctic regions typically range from 10⁶ to 10⁷ molecules per cubic centimeter, with strong seasonal variations linked to sea ice dynamics and biological activity. The measurements provide direct evidence for the role of iodic acid in Arctic cloud formation processes.

Continental monitoring stations show markedly lower iodic acid concentrations compared to marine environments. Long-term observations in Beijing and Nanjing indicate concentrations around 10⁶ molecules per cubic centimeter, comparable to urban sites in Helsinki, Finland [23]. These continental measurements demonstrate the influence of anthropogenic pollutants in reducing iodic acid formation efficiency through nitrogen dioxide interference and aerosol uptake processes.

Global trends analysis reveals dramatic increases in atmospheric iodine emissions over the past seven decades. Ice core evidence from Alpine regions shows a tripling of iodine concentrations between 1950 and 1990, directly linked to anthropogenic ozone increases [27]. This historical trend reflects the fundamental mechanism driving iodine emissions: the reaction of sea-surface iodide with ozone.

Recent modeling studies project continued increases in iodine emissions through the 21st century. Global chemical transport models suggest that iodine emissions have increased by approximately 49% from 2.99 to 4.48 teragrams globally [28]. These increases result from complex interactions between rising ozone concentrations, changing oceanographic conditions, and climate-induced modifications to marine ecosystems.

Regional variations in iodine emission trends reflect different environmental drivers. Tropical waters show decreases of up to 50% in some areas due to enhanced particulate matter uptake and nitrogen dioxide interference [28]. Conversely, higher-latitude emissions have increased by factors greater than 10, driven by sea ice thinning, enhanced oceanic exposure, and changing atmospheric circulation patterns.

The Western Pacific Warm Pool represents a unique monitoring environment where extremely high iodine monoxide concentrations correlate with ozone minima [29]. These observations suggest ozone-independent pathways for iodine formation that may become increasingly important under future climate conditions with rising sea surface temperatures.

Future projections indicate potential acceleration of iodine emission increases due to climate change feedbacks. Ocean acidification may reduce nitrification rates by 3-44% over the next 20-30 years, leading to increased sea-surface iodide concentrations and corresponding increases in atmospheric iodine emissions [30] [31]. Global mean sensitivity calculations suggest a 0.13 nanomolar increase in surface iodide for each percent decrease in nitrification, potentially driving 3.6% increases in global sea-air iodine emissions.

Monitoring techniques continue to evolve with advancing analytical capabilities. Chemical ionization mass spectrometry has emerged as the primary method for real-time iodic acid detection, though interpretation of measurements requires careful consideration of potential interferences from iodine oxides [6] [7]. Multi-axis differential optical absorption spectroscopy provides complementary measurements of iodine monoxide radicals, enabling comprehensive characterization of atmospheric iodine chemistry.

Satellite-based monitoring efforts are beginning to provide global-scale observations of atmospheric iodine species, though current capabilities remain limited for direct iodic acid detection. Ground-based networks continue to expand, with new monitoring stations being established in undersampled regions to improve global coverage and trend detection capabilities.

XLogP3

UNII

Related CAS

13455-24-8 (potassium salt[2:1])

13470-01-4 (strontium salt)

13765-03-2 (lithium salt)

25659-31-8 (lead(2+) salt)

7783-32-6 (mercury(2+) salt)

7790-32-1 (magnesium salt)

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

7782-68-5

Wikipedia

General Manufacturing Information

Dates

2. Nelyubina, Y. V.; Antipin, M. Y.; Lyssenko, K. A. Extremely short halogen bond: the nature and energy of iodine-oxygen interactions in crystalline iodic acid. Mendeleev Commun. 2011, 21 (5), 250-252.

3. Cook JM, et al. Stereospecific anxiolytic and anticonvulsant agents with reduced muscle-relaxant, sedative-hypnotic and ataxic effects. US7618958

4. Borer R, Gerecke M, Kyburz E (22 October 1986). "Patent EP 0072029 B1 - Triazolobenzazepines, process and intermediates for their preparation and medicines containing them". Retrieved 6 August 2015.

5. Hester JB, Rudzik AD, Kamdar BV (November 1971). "6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines which have central nervous system depressant activity". Journal of Medicinal Chemistry. 14 (11): 1078–81. doi:10.1021/jm00293a015. PMID 5165540.

6. "Flubromazolam". Cayman Chemical. Retrieved 20 November 2015.

7. Huppertz LM, Bisel P, Westphal F, Franz F, Auwärter V, Moosmann B (July 2015). "Characterization of the four designer benzodiazepines clonazolam, deschloroetizolam, flubromazolam, and meclonazepam, and identification of their in vitro metabolites". Forensic Toxicology. 33 (2): 388–395. doi:10.1007/s11419-015-0277-6. S2CID 33278305.

8. Chaslot M, El Balkhi S, Robin T, Morichon J, Picard N, Saint-Marcoux F (June 2016). "Exploration des métabolites de 8 benzodiazépines de synthèse". Toxicologie Analytique et Clinique. 28 (2): S32. doi:10.1016/j.toxac.2016.03.053.

9. Pettersson Bergstrand M, Helander A, Hansson T, Beck O (April 2017). "Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays". Drug Testing and Analysis. 9 (4): 640–645. doi:10.1002/dta.2003. PMID 27366870.

10. Høiseth G, Tuv SS, Karinen R (November 2016). "Blood concentrations of new designer benzodiazepines in forensic cases". Forensic Science International. 268: 35–38. doi:10.1016/j.forsciint.2016.09.006. PMID 27685473.

11. Manchester KR, Maskell PD, Waters L (March 2018). "Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances" (PDF). Drug Testing and Analysis. 10 (8): 1258–1269. doi:10.1002/dta.2387. PMID 29582576.

12. Wohlfarth, Ariane; Vikingsson, Svante; Roman, Markus; Andersson, Mikael; Kugelberg, Fredrik C.; Green, Henrik; Kronstrand, Robert (May 2017). "Looking at flubromazolam metabolism from four different angles: Metabolite profiling in human liver microsomes, human hepatocytes, mice and authentic human urine samples with liquid chromatography high-resolution mass spectrometry". Forensic Science International. Special Issue on the 54th Annual Meeting of the International Association of Forensic Toxicologists (TIAFT) Brisbane from August 28 to September 1, 2016. 274: 55–63. doi:10.1016/j.forsciint.2016.10.021. ISSN 0379-0738. PMID 27863836.

13. Moosmann B, King LA, Auwärter V (June 2015). "Designer benzodiazepines: A new challenge". World Psychiatry. 14 (2): 248. doi:10.1002/wps.20236. PMC 4471986. PMID 26043347.

14. Huppertz, Laura M.; Moosmann, Bjoern; Auwärter, Volker (January 2018). "Flubromazolam – Basic pharmacokinetic evaluation of a highly potent designer benzodiazepine". Drug Testing and Analysis. 10 (1): 206–211. doi:10.1002/dta.2203. ISSN 1942-7611. PMID 28378533.

15. "Fler ämnen föreslås bli klassade som narkotika eller hälsofarlig vara" (in Swedish). Folkhälsomyndigheten.

16. "Verordnung des EDI über die Verzeichnisse der Betäubungsmittel, psychotropen Stoffe, Vorläuferstoffe und Hilfschemikalien" (in German). Der Bundesrat. "The Misuse of Drugs Act 1971 (Amendment) Order 2017".

17. Scheduling proposals referred to the November 2015 meeting of the Advisory Committee on Medicines Scheduling (ACMS#16) 2.6 Flubromazolam